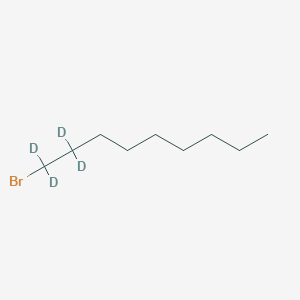

1-Bromononane-6,6,7,7-d4

Descripción general

Descripción

1-Bromononane-6,6,7,7-d4 is a deuterium-labeled derivative of 1-bromononane. This compound is particularly valuable in scientific research due to its unique isotopic labeling, which involves the substitution of hydrogen atoms with deuterium atoms. This isotopic labeling is useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to study molecular structures and reaction mechanisms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromononane-6,6,7,7-d4 can be synthesized through the bromination of nonane-6,6,7,7-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromononane-6,6,7,7-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines.

Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).

Reduction Reactions: The compound can be reduced to nonane-6,6,7,7-d4 using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.

Major Products

Substitution: The major products depend on the nucleophile used, such as alcohols, nitriles, or amines.

Elimination: The major product is typically an alkene.

Reduction: The major product is nonane-6,6,7,7-d4.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Bromononane-6,6,7,7-d4 is utilized in several key areas of scientific research:

1. Chemistry:

- Gas Chromatography-Mass Spectrometry (GC-MS): The compound serves as a standard in GC-MS analyses of volatile organic compounds. Its isotopic labeling allows for accurate quantification and identification of substances in environmental and industrial samples.

2. Biology:

- Metabolic Studies: The compound is instrumental in tracing metabolic pathways in biological systems. Its structure enables researchers to monitor the movement and transformation of organic molecules within living organisms.

3. Medicine:

- Pharmacokinetics: In drug development, this compound is used to study the absorption, distribution, metabolism, and excretion of pharmaceuticals. The deuterium atoms facilitate the tracking of drug behavior in vivo.

4. Industry:

- Material Development: The compound is employed in the synthesis of new materials and chemical processes due to its unique properties stemming from deuteration.

Research indicates that this compound can be converted into biologically active derivatives such as nitro-fatty acids. These derivatives have demonstrated anti-inflammatory properties by modulating cytokine production in macrophages. For instance:

- Nitro-Fatty Acid Study: A study showed that nitro-fatty acids derived from this compound significantly reduced markers of inflammation in animal models .

Metabolism Studies

The metabolism of this compound has been explored using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Findings reveal rapid metabolism and incorporation into various tissues such as adipose tissue and liver. The isotopic labeling allows for detailed tracking of metabolic pathways and pharmacokinetics .

Case Studies

Several notable studies highlight the applications of this compound:

-

Study on Nitro-Fatty Acids:

- Investigated the effects on inflammation using animal models.

- Results indicated significant reductions in pro-inflammatory cytokine levels.

- Pharmacokinetic Analysis:

Summary of Research Findings

| Study | Findings |

|---|---|

| Nitro-Fatty Acid Study | Reduced cytokine levels |

| Pharmacokinetics Study | Rapid metabolism observed |

Mecanismo De Acción

The mechanism of action of 1-Bromononane-6,6,7,7-d4 is primarily related to its role as a labeled compound in analytical techniques. The deuterium atoms in the compound provide distinct signals in NMR spectroscopy, allowing researchers to study molecular structures and reaction pathways. In mass spectrometry, the isotopic labeling helps in the identification and quantification of compounds by providing unique mass signatures.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromononane: The non-deuterated version of 1-Bromononane-6,6,7,7-d4, used in similar applications but without the benefits of isotopic labeling.

1-Bromononane-9,9,9-d3: Another deuterium-labeled derivative with deuterium atoms at different positions, used for similar analytical purposes.

Uniqueness

This compound is unique due to its specific isotopic labeling at the 6,6,7,7 positions, which provides distinct advantages in NMR and mass spectrometry analyses. This specific labeling allows for more precise studies of molecular interactions and reaction mechanisms compared to other similar compounds.

Actividad Biológica

1-Bromononane-6,6,7,7-d4 is a deuterated alkyl bromide with potential applications in biological research. This compound has garnered interest due to its isotopic labeling, which can be instrumental in pharmacokinetic studies and metabolic tracing. Below is a detailed overview of its biological activity, including relevant data tables and case studies.

This compound has the following chemical properties:

- Molecular Formula : C9H19Br

- Molecular Weight : 203.16 g/mol

- CAS Number : 1219805-44-3

The biological activity of this compound primarily involves its role as a tracer in metabolic studies. Its deuterated nature allows for enhanced detection and quantification in various biological matrices. The bromine atom facilitates nucleophilic substitution reactions, which can be exploited in synthetic organic chemistry to create derivatives that may exhibit specific biological activities.

Pharmacokinetics

Recent studies have utilized this compound as a stable isotope label to investigate the pharmacokinetics of related compounds. For instance:

- Study on Nitro-fatty Acids : In a study evaluating the bio-elimination of 10-Nitro Oleic Acid (NO2-OA), this compound was used as a starting material to trace metabolic pathways in animal models. The results indicated that the compound could effectively track the distribution and metabolism of NO2-OA in adipose tissue compartments .

Data Table: Biological Activity Overview

Case Study 1: Metabolic Tracing in Rats

In a controlled study involving rats, researchers administered 10-NO2-OA labeled with this compound to assess its metabolic fate. The study demonstrated that the compound could be traced effectively through various tissues over time, providing insights into its bioavailability and elimination pathways .

Case Study 2: Synthesis of Derivatives

Another investigation focused on synthesizing derivatives of this compound for potential therapeutic applications. These derivatives were tested for their interaction with specific enzymes and receptors involved in cancer pathways. Preliminary results suggested that some derivatives exhibited promising inhibitory effects on cancer cell proliferation .

Propiedades

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMUQTNXKPEMLM-LZMSFWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310548 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-44-8 | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284474-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane-1,1,2,2-d4, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.